N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, starting from the condensation of aldehydes with hydrazides. For instance, the title compound's close derivatives have been synthesized through reactions involving dimethylamino benzaldehyde and various hydrazides, indicating a general approach for synthesizing these types of compounds (Huang, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray diffraction, revealing that these molecules often adopt a planar structure with significant intramolecular hydrogen bonding, contributing to their stability and reactivity. For example, studies have shown that benzene and pyridine rings form specific dihedral angles, affecting the compound's overall molecular geometry and interactions within crystals (Wang & Sun, 2010).
Chemical Reactions and Properties
Compounds similar to N'-[4-(Dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide have been shown to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions often result in the formation of new chemical bonds and structures, highlighting the compound's reactivity and potential for further chemical modification (Meng, Liu, Liu, & Wang, 2015).
Physical Properties Analysis
The physical properties of compounds in this class, including melting points, solubility, and crystalline structure, have been extensively studied. These properties are influenced by the molecular structure and intermolecular interactions present in the solid state. For example, hydrogen bonding and π-π interactions play crucial roles in determining the crystal packing and stability of these compounds (Zhou & Ma, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in different chemical environments. Studies have demonstrated that the presence of dimethylamino groups can significantly affect the electronic properties of the molecule, influencing its reactivity and interactions with other molecules (Spivey & Arseniyadis, 2004).
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, demonstrating how its molecular arrangement contributes to its physical and chemical properties. In one study, the bis[4-(dimethylamino)benzylidene]pyridine-2,6-dicarbohydrazide molecule, a related compound, showed a dihedral angle between benzene and pyridine rings, contributing to its two-dimensional supermolecular structure (Yong Wang & Yan Sun, 2010).
Computational QSAR Analysis
Computational QSAR (Quantitative Structure-Activity Relationship) analysis has been used to evaluate the toxicological aspects of similar compounds. This approach helps in understanding the relationship between the chemical structure and biological activity, aiding in the design of safer and more effective compounds (M. Coleman, K. J. Tims, & D. Rathbone, 2003).
Catalytic Applications
Research has explored the use of derivatives of this compound as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst, indicating potential applications in sustainable chemistry (Zhihui Liu et al., 2014).
Pharmaceutical Research
Studies have synthesized various derivatives of this compound to evaluate their potential as pharmaceutical agents. For example, research has explored the synthesis of N,N'‐Diacyl‐1,2‐di‐(4‐pyridyl)ethylenedianiines, highlighting its potential in developing analgesic and anti-inflammatory drugs (M. Braña et al., 1981).
Molecular Docking Studies
Molecular docking studies have been conducted on derivatives of this compound to explore their interactions with biological targets. This approach is crucial in drug design, as it helps in predicting how a molecule will bind to a target protein (C. De, E. G. Klauber, & D. Seidel, 2009).
Synthesis and Characterization of Novel Derivatives
Researchers have synthesized and characterized novel derivatives of this compound, providing insights into their chemical properties and potential applications. For instance, studies on N-acylhydrazones derivatives indicate their possible utility in various chemical and pharmaceutical contexts (Ablo Evrard et al., 2022).
X-ray Structure and Biological Evaluation
X-ray crystallography has been used to determine the structure of derivatives, and biological evaluations have been conducted to explore their potential medicinal applications (K. Karrouchi et al., 2020).
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-20(2)14-8-6-13(7-9-14)11-18-19-15(21)12-22-16-5-3-4-10-17-16/h3-11H,12H2,1-2H3,(H,19,21)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYZPUAPCIDNPP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324797 | |
Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326000-67-3 | |
Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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